1-Bromo-2-chloro-4-phenoxybenzene

Description

BenchChem offers high-quality 1-Bromo-2-chloro-4-phenoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-phenoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

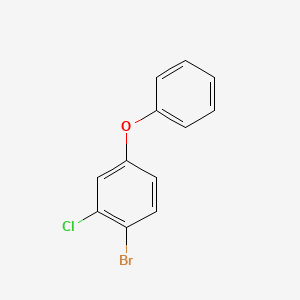

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUOMHZSRDVPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Nomenclature and Advanced Structural Representation of 1 Bromo 2 Chloro 4 Phenoxybenzene

Systematic Nomenclature and Isomeric Considerations in Substituted Diphenyl Ethers

The systematic naming of ethers under the International Union of Pure and Applied Chemistry (IUPAC) guidelines involves identifying the two organic groups attached to the oxygen atom. The more complex group is treated as the parent alkane (or arene), while the smaller group, along with the oxygen atom, is named as an alkoxy (or aryloxy) substituent. vedantu.comlibretexts.org For diphenyl ether, where two phenyl rings are attached to an oxygen atom, the IUPAC name is phenoxybenzene. vedantu.comyoutube.com

In the case of 1-Bromo-2-chloro-4-phenoxybenzene, one benzene (B151609) ring is substituted with a bromine atom and a chlorine atom, while the other is part of the phenoxy group. The parent structure is the substituted benzene ring. The phenoxy group is located at position 4. The remaining substituents, bromine and chlorine, are assigned the lowest possible locants, resulting in the name 1-Bromo-2-chloro-4-phenoxybenzene .

Isomerism in substituted diphenyl ethers is extensive. For a diphenyl ether containing one bromine and one chlorine atom, numerous positional isomers exist. The substituents can be on the same ring or on different rings. For instance, keeping the phenoxy group at position 1 of a benzene ring, the bromo and chloro substituents can occupy various other positions. The table below illustrates a few of the many possible positional isomers.

| Isomer Name | Substitution Pattern |

| 1-Bromo-2-chloro-4-phenoxybenzene | Substituents on the same ring |

| 1-Bromo-3-chloro-4-phenoxybenzene | Substituents on the same ring |

| 2-Bromo-4-chlorophenoxybenzene | Substituents on the phenoxy group's ring |

| 4-Bromophenoxy-2-chlorobenzene | Substituents on different rings |

| 3-Bromophenoxy-4-chlorobenzene | Substituents on different rings |

Conformational Analysis and Molecular Geometry of 1-Bromo-2-chloro-4-phenoxybenzene

In 1-Bromo-2-chloro-4-phenoxybenzene, the presence of a bulky bromine atom at the ortho position (C2) relative to the ether linkage significantly influences the molecule's conformation. cdnsciencepub.com This ortho substituent introduces substantial steric hindrance, further twisting the substituted phenyl ring out of the plane of the C-O-C bond to minimize repulsive interactions. This leads to a more rigid conformation compared to the unsubstituted diphenyl ether. Studies on ortho-substituted diphenyl ethers have shown they adopt specific "H-inside" conformations where the ortho-hydrogen of one ring points towards the other ring. cdnsciencepub.com

The geometry of the ether linkage is also noteworthy. The oxygen atom in ethers is sp³ hybridized, leading to a bent molecular geometry. doubtnut.com In simple dialkyl ethers, the C-O-C bond angle is typically larger than the tetrahedral angle of 109.5° due to steric repulsion between the alkyl groups. For instance, the angle is about 110° or higher. doubtnut.comdoubtnut.com This steric-induced expansion of the bond angle is also expected in diaryl ethers like 1-Bromo-2-chloro-4-phenoxybenzene, where the bulky phenyl groups repel each other.

| Geometric Parameter | Typical Value/Description | Rationale |

| Molecular Shape | Twisted, non-planar | Steric hindrance between the two aryl rings. |

| Torsional Angles (C-C-O-C) | Non-zero, defining the twist | Rotation around C-O bonds to minimize steric strain, especially from the ortho-bromo group. researchgate.net |

| C-O-C Bond Angle | >109.5° (approx. 110-120°) | sp³ hybridized oxygen with steric repulsion between the bulky aryl groups expanding the angle. doubtnut.comdoubtnut.com |

| Aryl Ring Geometry | Planar | sp² hybridization of carbon atoms in the benzene rings. vaia.com |

Electronic Structure and Bonding Characteristics of Aryl C-X Bonds (X=Br, Cl) and Ether Linkages

The electronic properties of 1-Bromo-2-chloro-4-phenoxybenzene are determined by the interplay of its functional groups.

Aryl C-X Bonds (X=Br, Cl): The carbon-halogen bonds in aryl halides (Ar-X) are significantly different from those in alkyl halides. The carbon atom bonded to the halogen in an aryl halide is sp² hybridized, which has more s-character than an sp³ hybridized carbon. vaia.com This results in a shorter and stronger bond. Furthermore, a resonance effect occurs where a lone pair of electrons from the halogen atom can be delocalized into the π-electron system of the aromatic ring. libretexts.orgsmartstartinstitute.com This gives the C-X bond partial double-bond character, further increasing its strength and making it less reactive towards nucleophilic substitution reactions compared to alkyl halides. libretexts.org Both bromine and chlorine are electronegative atoms, creating a polar C-X bond with a partial positive charge on the carbon and a partial negative charge on the halogen. However, the resonance donation of electrons from the halogen slightly counteracts this inductive withdrawal. khanacademy.org

Ether Linkage: The ether linkage (Ar-O-Ar) also exhibits important electronic features. The oxygen atom possesses two lone pairs of electrons. Similar to halogens, one of these lone pairs can participate in resonance with the π-system of the attached benzene rings. byjus.comnumberanalytics.com This delocalization affects the electron density of the aromatic rings and the properties of the C-O bonds, giving them some double-bond character. The oxygen atom in aromatic ethers acts as a +R (or +M) group, donating electron density to the ring system, particularly at the ortho and para positions. byjus.com

| Bond Type | Hybridization of Carbon | Key Bonding Features | Electronic Effects |

| Aryl C-Br / C-Cl | sp² | Shorter and stronger than alkyl C-X bonds. Partial double-bond character. libretexts.org | Inductive withdrawal (-I) and Resonance donation (+R). khanacademy.org |

| Aryl C-O | sp² | Partial double-bond character due to resonance. | Inductive withdrawal (-I) by oxygen, but strong resonance donation (+R) into the ring. byjus.com |

Stereochemical Implications in Related Halogenated Aromatic Ethers

While 1-Bromo-2-chloro-4-phenoxybenzene itself is not chiral, related halogenated aromatic ethers can exhibit a fascinating form of stereoisomerism known as atropisomerism . nih.gov Atropisomerism arises when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (rotamers). pharmaguideline.com

In diaryl ethers, this phenomenon can occur if there are bulky substituents at three or all four of the ortho positions relative to the ether linkage. acs.orgresearchgate.net For example, a diaryl ether with large groups (like bromine or iodine) at the 2, 6, 2', and 6' positions would experience severe steric hindrance, preventing free rotation around the C-O bonds. If the substitution pattern on each ring is asymmetric, the molecule will lack a plane of symmetry and can exist as a pair of non-superimposable mirror images (enantiomers). nih.govmanchester.ac.uk

These chiral axes make such molecules valuable in fields like asymmetric catalysis. manchester.ac.uk The energy barrier to rotation determines the stability of the atropisomers; if the barrier is high enough (typically >93 kJ·mol⁻¹ at 300 K), the isomers can be separated and are considered stable. mdpi.com The synthesis and study of such hindered ethers are active areas of research, as these motifs are present in various natural products and pharmaceuticals. nih.govnih.govacs.org

Ii. Synthetic Methodologies for 1 Bromo 2 Chloro 4 Phenoxybenzene and Analogues

Strategies for Carbon-Halogen Bond Formation in Substituted Phenoxybenzenes

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For phenoxybenzene derivatives, this process requires careful consideration of regioselectivity to ensure the desired substitution pattern.

Halogenation of arenes and heterocycles can be achieved with high regioselectivity using N-halosuccinimides in fluorinated alcohols under mild conditions. nih.gov This method offers good yields and is versatile enough for one-pot sequential halogenation and cross-coupling reactions. nih.gov The choice of halogenating agent and reaction conditions is critical in directing the halogen to the desired position on the phenoxybenzene scaffold. For instance, the use of N-bromosuccinimide or N-chlorosuccinimide allows for the selective introduction of bromine or chlorine, respectively. The inherent directing effects of the phenoxy group and any other substituents on the aromatic rings guide the position of halogenation.

In radical halogenation, the reactivity and selectivity of the halogenating agent play a significant role. youtube.comchemistrysteps.com Bromination is generally more selective than chlorination due to the relative stabilities of the radical intermediates formed. youtube.comchemistrysteps.com The more stable the radical, the more favored its formation, leading to higher regioselectivity. chemistrysteps.com This principle is crucial when multiple positions on the phenoxybenzene ring are available for halogenation.

Approaches to Carbon-Oxygen Ether Linkage Formation

The formation of the diaryl ether linkage (C-O-C) is the cornerstone of synthesizing phenoxybenzene derivatives. Several powerful methods have been developed for this purpose, each with its own advantages and limitations.

Ullmann-Type Coupling Reactions in Phenoxybenzene Synthesis

The Ullmann condensation, a classic method for forming C-O bonds, involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to milder and more efficient protocols.

The use of inexpensive ligands can significantly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols. organic-chemistry.org These reactions can be performed in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalytic amount of a copper(I) source, such as copper(I) oxide (Cu₂O). organic-chemistry.org The choice of solvent can also be critical, with non-polar solvents like toluene (B28343) or xylene proving effective in certain systems. arkat-usa.org The reaction generally shows good tolerance for various functional groups, although electron-poor phenols may be less reactive. organic-chemistry.org The reactivity of the aryl halide typically follows the trend I > Br > Cl. mdpi.com

Table 1: Comparison of Traditional and Modern Ullmann-Type Reactions

| Feature | Traditional Ullmann Reaction | Modern Ullmann Reaction |

| Catalyst | Stoichiometric Copper | Catalytic Copper (e.g., Cu₂O, CuI) |

| Ligands | Often none | Used to accelerate the reaction |

| Temperature | High (>210 °C) | Milder (often around 110-140 °C) |

| Solvents | High-boiling polar (e.g., NMP, DMF) | Varied (e.g., acetonitrile (B52724), toluene) |

| Substrate Scope | Often requires activated aryl halides | Broader, including less reactive substrates |

Nucleophilic Aromatic Substitution Pathways for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNAr) provides an alternative route to diaryl ethers. wikipedia.org In this reaction, a nucleophile, typically a phenoxide, displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgfishersci.co.uk For the reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgfishersci.co.uk This electronic activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, facilitating the substitution.

The SNAr reaction is a valuable tool for synthesizing a wide range of diaryl ethers, especially when the requisite electronically activated aryl halides are readily available. fishersci.co.uk The reaction conditions are often straightforward, typically involving a base to generate the phenoxide nucleophile and a polar solvent. fishersci.co.uk

Palladium-Catalyzed C-O Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile method for forming C-O bonds. libretexts.org These reactions, often referred to as Buchwald-Hartwig amination-type reactions for C-O bond formation, offer a broad substrate scope and generally proceed under milder conditions than traditional Ullmann couplings. acs.orgyoutube.com

The catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the alkoxide or phenoxide, and reductive elimination to form the diaryl ether and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often employed to promote the challenging reductive elimination step. acs.org

Palladium-catalyzed methods can tolerate a wide variety of functional groups and have been successfully applied to the synthesis of complex molecules. acs.org The catalyst loading can often be kept low, at the parts-per-million (ppm) level, making these reactions economically viable for large-scale synthesis. acs.org

Regioselectivity and Stereoselectivity in the Synthesis of Halogenated Phenoxybenzenes

Achieving the desired regiochemistry is a critical aspect of synthesizing substituted phenoxybenzenes like 1-bromo-2-chloro-4-phenoxybenzene. The directing effects of the substituents already present on the aromatic rings play a paramount role in determining the position of incoming groups.

In electrophilic aromatic substitution reactions, such as halogenation, the phenoxy group is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho or para to the ether linkage. When multiple directing groups are present, their combined effects must be considered to predict the major product.

For radical halogenation reactions, the stability of the resulting radical intermediate is the primary determinant of regioselectivity. chemistrysteps.com More substituted radicals are more stable, and thus, halogenation tends to occur at positions that lead to the formation of more stable radical intermediates. chemistrysteps.com

Stereoselectivity becomes a factor when chiral centers are present or introduced into the molecule. While the synthesis of 1-bromo-2-chloro-4-phenoxybenzene itself does not typically involve the creation of stereocenters, the synthesis of more complex analogues may require stereoselective methods. For example, the stereoselective introduction of a halogen can be achieved through the SN2 opening of an epoxide with a halide ion, where the stereochemistry of the product is controlled by the stereochemistry of the starting epoxide. nih.gov

Green Chemistry Principles in the Synthesis of Aryl Halides and Ethers

The principles of green chemistry are increasingly being applied to the synthesis of aryl halides and ethers to develop more environmentally friendly and sustainable processes. acs.org Key areas of focus include the use of less toxic reagents and solvents, improved energy efficiency, and waste reduction.

One approach is the use of water as a solvent. For example, the copper-catalyzed hydroxylation of aryl halides to produce phenols can be performed in neat water, offering an environmentally benign alternative to traditional methods. rsc.org This can also be extended to a one-pot synthesis of alkyl aryl ethers. rsc.org

Another green strategy involves the use of safer and more sustainable reagents. Dimethyl carbonate, for instance, is being explored as a non-toxic substitute for methyl halides in the synthesis of aryl methyl ethers. sciforum.net The development of catalytic versions of classical reactions, such as the Williamson ether synthesis, aims to reduce waste by avoiding the production of large amounts of salt byproducts. acs.org

The use of reusable catalysts is also a cornerstone of green chemistry. acs.org Zeolites and other solid-supported catalysts are being investigated for their potential to be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. sciforum.net Furthermore, performing reactions under solvent-free conditions, for example using quartz sand as a medium, represents a significant step towards greener synthetic protocols. acs.org

Iii. Chemical Reactivity and Transformation Mechanisms of 1 Bromo 2 Chloro 4 Phenoxybenzene

Halogen Reactivity: Substitution, Elimination, and Rearrangement Processes

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of 1-Bromo-2-chloro-4-phenoxybenzene introduces a differential reactivity that can be exploited for selective chemical modifications.

Nucleophilic Aromatic Substitution Reactions of Halogenated Phenoxybenzenes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. libretexts.org The feasibility of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of 1-Bromo-2-chloro-4-phenoxybenzene, the phenoxy group is generally considered electron-donating, which would typically disfavor SNAr. However, the specific positioning of the halogens and the reaction conditions can influence the outcome.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance. Subsequently, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org For simple aryl halides, the formation of this high-energy intermediate is generally unfavorable. libretexts.org

In some instances, particularly with very strong bases like sodium amide, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.comyoutube.com This mechanism is less common for phenoxybenzenes under typical SNAr conditions.

Metal-Mediated Cross-Coupling Reactions (e.g., Heck Reactions, Suzuki-Miyaura Coupling)

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly relevant to the functionalization of halogenated phenoxybenzenes.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is widely used to create biaryl structures. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. libretexts.org For a molecule like 1-Bromo-2-chloro-4-phenoxybenzene, the differential reactivity of the C-Br and C-Cl bonds can allow for selective coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond, enabling selective substitution at the bromine-bearing position under carefully controlled conditions.

An example of a Suzuki-Miyaura coupling reaction involving a related compound, 4-bromochlorobenzene, demonstrates the general procedure. The reaction is carried out in ethanol (B145695) with phenylboronic acid, a palladium catalyst, and potassium hydroxide (B78521) as the base, yielding 4-chloro-1,1'-biphenyl. chemspider.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| 4-bromochlorobenzene | Phenylboronic acid | Palladium standard solution | Potassium hydroxide | 95% Ethanol | 4-chloro-1,1'-biphenyl | 64% (isolated) |

Table 1: Example of a Suzuki-Miyaura cross-coupling reaction. chemspider.com

The Heck reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. This reaction is also a valuable tool for C-C bond formation.

Reactivity of the Ether Linkage: Cleavage and Functionalization

The ether linkage in 1-Bromo-2-chloro-4-phenoxybenzene is generally stable but can be cleaved under specific and often harsh conditions, such as with strong acids or bases at elevated temperatures. Functionalization of the diphenyl ether moiety can also be achieved through reactions like acylation. For instance, diphenyl ether can react with an acylating agent in the presence of an acid catalyst to produce a 4-acyldiphenyl ether. google.com

Oxidative and Reductive Transformation Pathways

Halogenated aromatic compounds can undergo both oxidative and reductive transformations, often leading to dehalogenation or the formation of other functional groups.

Electrochemical Dehalogenation of Halogenated Aromatic Compounds

Electrochemical methods offer a promising approach for the degradation of halogenated organic pollutants under mild conditions. provectusenvironmental.com These techniques can be broadly categorized into electrochemical reduction and oxidation. provectusenvironmental.com

In electrochemical reduction , the cleavage of the carbon-halogen (C-X) bond occurs to release a halide ion and produce a less halogenated or non-halogenated organic compound. provectusenvironmental.com This process involves the direct transfer of an electron from the cathode to the halogenated organic molecule, leading to the fragmentation of the C-X bond. provectusenvironmental.com The dehalogenation can proceed through either a stepwise or a concerted electron transfer mechanism. provectusenvironmental.com The efficiency and products of electrochemical dehalogenation can be significantly influenced by the composition of the electrode material. researchgate.net For instance, the electrochemical dechlorination of 1,2,3,5-tetrachlorobenzene (B107539) has been studied using various cathode materials. researchgate.net

Electrochemical methods can also be used for synthetic purposes, such as the alkoxyhalogenation of alkenes where organohalides serve as the halide source through dehalogenation. organic-chemistry.org

Formation of Peroxide Intermediates in Diphenyl Ethers

Diphenyl ethers, like many other ethers, have the potential to form peroxides, especially when exposed to light and air over time. wikipedia.orgosu.edu This process, known as autoxidation, is a slow reaction with atmospheric oxygen. osu.edu The presence of primary or secondary alkyl groups attached to the ether oxygen can increase the tendency for peroxide formation. osu.edu While the aromatic nature of diphenyl ethers makes them less prone to peroxide formation than aliphatic ethers, the possibility still exists, particularly under prolonged storage or exposure to conditions that promote oxidation. The formation of these peroxide intermediates can be a safety concern as they can be shock-sensitive and explosive when concentrated. wikipedia.orgutexas.edu Commercial ethers are often supplied with inhibitors like butylated hydroxytoluene (BHT) to minimize peroxide formation. wikipedia.org In some chemical reactions, peroxide intermediates of diphenyl ether derivatives can be intentionally formed and utilized, for example, in the synthesis of 4-hydroxydiphenyl ether from diphenyl ether via acylation and subsequent reaction with a peroxide. google.com

Photochemical Transformations of Halogenated Aryl Ethers

Halogenated aryl ethers, a class of compounds that includes 1-bromo-2-chloro-4-phenoxybenzene, are susceptible to photochemical transformations, primarily driven by the absorption of ultraviolet (UV) radiation. The core of these transformations is the cleavage of the carbon-halogen (C-X) bond, which is generally the most photo-labile site in the molecule. The energy from UV light can induce homolytic cleavage of these bonds, leading to the formation of radical species and subsequent degradation pathways.

Research into the photolytic degradation of structurally related compounds, such as highly brominated diphenyl ethers, demonstrates that these molecules undergo transformation upon UV irradiation. nih.gov For instance, the photolysis of tetradecabromo-1,4-diphenoxybenzene (B1345518) (TeDB-DiPhOBz) has been shown to result in time-dependent degradation and the formation of various photolytic products. nih.gov While specific studies on 1-bromo-2-chloro-4-phenoxybenzene are not detailed, the principles governing the photochemistry of aryl halides suggest that the carbon-bromine (C-Br) bond would be more susceptible to cleavage than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.

Upon UVA irradiation in the presence of a hydrogen donor like methanol (B129727) and a base, aryl halides can undergo dehalogenation through a radical chain reaction. acs.org This process is initiated by the absorption of light, which facilitates the cleavage of the C-X bond. acs.org The resulting aryl radical can then abstract a hydrogen atom from the solvent to form the dehalogenated product. Another potential pathway involves an electron-transfer mechanism, as observed in the photoreaction of tetrahalogenophthalonitriles with ethers, which results in halogen replacement. rsc.org The interaction between the halogen and a solvent molecule, such as methoxide, can weaken the carbon-halogen bond, making it more prone to cleavage during the initiation and propagation steps of the reaction. acs.org

The photochemical transformation of 1-bromo-2-chloro-4-phenoxybenzene can be expected to yield a variety of products depending on the reaction conditions, such as the solvent and the presence of other reagents. The primary reactions would likely involve the step-wise cleavage of the C-Br and C-Cl bonds.

Table 1: Potential Photochemical Transformation Pathways for Halogenated Aryl Ethers

| Transformation Type | Proposed Mechanism | Potential Products from 1-Bromo-2-chloro-4-phenoxybenzene |

| Reductive Dehalogenation | Radical chain reaction involving hydrogen abstraction from a donor solvent. acs.org | 2-Chloro-4-phenoxybenzene, 4-Phenoxybenzene |

| Halogen Replacement | Nucleophilic attack on a radical cation or other photo-induced electron-transfer mechanism. rsc.org | Methoxy-substituted derivatives (in methanol) |

| Dimerization/Coupling | Combination of two aryl radicals. | Biphenyl (B1667301) derivatives |

| Ring Fragmentation/Rearrangement | Complex secondary reactions following initial dehalogenation. | Smaller aromatic or aliphatic compounds |

This table is illustrative and based on general principles of aryl halide photochemistry.

Radical Reaction Mechanisms in Substituted Benzene (B151609) Systems

The reactivity of substituted benzenes like 1-bromo-2-chloro-4-phenoxybenzene under radical conditions is largely dictated by the nature and position of the substituents on the aromatic ring. Radical reactions are typically initiated by providing energy, often in the form of UV light or heat, which causes the homolytic cleavage of a bond to form two radical species. ucalgary.ca In the case of halogenated benzenes, the weakest bond is the carbon-halogen bond, and its cleavage initiates a radical chain reaction. ucalgary.cachemguide.co.uk

For 1-bromo-2-chloro-4-phenoxybenzene, UV irradiation would most likely initiate the homolytic cleavage of the C-Br bond to form a 2-chloro-4-phenoxyphenyl radical and a bromine radical. The stability of the resulting aryl radical is a key factor in its subsequent reactions. Substituents on the benzene ring can influence the electron distribution and stability of the radical intermediate. nih.gov The presence of electron-withdrawing groups, such as halogens, and electron-donating groups, like the phenoxy group, affects the geometry and reactivity of the radical cation. nih.gov

Once formed, the 2-chloro-4-phenoxyphenyl radical can participate in several reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 2-chloro-4-phenoxybenzene. This is a common propagation step in many radical chain reactions. acs.org

Halogen Abstraction: The aryl radical could potentially abstract a halogen atom from another molecule, though this is less common than hydrogen abstraction.

Addition to Unsaturated Systems: The radical can add to double or triple bonds if present in the reaction mixture.

Radical Coupling: Two radicals can combine in a termination step. ucalgary.ca For example, two 2-chloro-4-phenoxyphenyl radicals could couple to form a substituted biphenyl.

Intramolecular Reactions: Depending on the structure, intramolecular cyclization could occur, although it is less likely in this specific molecule.

Furthermore, the phenoxy group itself can be involved in radical reactions. Phenoxyl radicals can be formed from phenolic metabolites of benzene and are known to participate in redox cycling. nih.gov While 1-bromo-2-chloro-4-phenoxybenzene is an ether, reactions that cleave the ether bond could potentially lead to the formation of phenoxyl-type radicals, opening up additional complex reaction pathways.

Table 2: Key Radical Intermediates and Reaction Steps in Substituted Benzene Systems

| Radical Species/Step | Description | Example relevant to 1-Bromo-2-chloro-4-phenoxybenzene |

| Initiation | Formation of initial radical species, typically by homolytic cleavage of a weak bond induced by UV light or heat. ucalgary.cachemguide.co.uk | Cleavage of the C-Br bond to form a 2-chloro-4-phenoxyphenyl radical and a bromine radical. |

| Aryl Radical | A highly reactive intermediate where the unpaired electron is located on a carbon atom of the benzene ring. nih.gov | The 2-chloro-4-phenoxyphenyl radical. |

| Phenoxyl Radical | A radical where the unpaired electron is on the oxygen atom of a phenoxy group. Can be formed from phenolic compounds. nih.gov | A potential, though less direct, intermediate if the ether linkage is cleaved. |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain reaction. ucalgary.ca | The 2-chloro-4-phenoxyphenyl radical abstracts a hydrogen atom from a solvent molecule. |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. ucalgary.cachemguide.co.uk | Two 2-chloro-4-phenoxyphenyl radicals combine to form a biphenyl derivative. |

V. Advanced Analytical Techniques for the Characterization and Quantification of 1 Bromo 2 Chloro 4 Phenoxybenzene

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of 1-Bromo-2-chloro-4-phenoxybenzene, offering unambiguous confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit a complex pattern of signals in the aromatic region. The protons on the phenoxy ring and the substituted benzene (B151609) ring will resonate at distinct chemical shifts due to the different electronic environments created by the bromine, chlorine, and ether linkages. The coupling patterns (splitting) of these signals will provide information about the relative positions of the hydrogen atoms on each ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of the carbon atoms are significantly influenced by the attached substituents. For instance, the carbon atoms bonded to bromine and chlorine will have their resonances shifted to characteristic frequencies. The carbon atoms of the phenoxy group will also have distinct chemical shifts.

Due to the absence of specific experimental data, a predictive analysis based on known substituent effects is presented in the table below.

| Predicted ¹H and ¹³C NMR Data for 1-Bromo-2-chloro-4-phenoxybenzene |

| ¹H NMR (Predicted) |

| Chemical Shift (ppm) |

| 7.0 - 7.6 |

| ¹³C NMR (Predicted) |

| Chemical Shift (ppm) |

| 110 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in 1-Bromo-2-chloro-4-phenoxybenzene. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key expected absorption bands include:

C-O-C (Ether) Stretch: A strong band is expected in the region of 1270-1200 cm⁻¹, characteristic of the aryl ether linkage.

Aromatic C=C Stretch: Multiple bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene rings.

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

C-Cl Stretch: A strong absorption is expected in the 800-600 cm⁻¹ range.

C-Br Stretch: A characteristic absorption band is anticipated in the 600-500 cm⁻¹ region.

The table below summarizes the predicted IR absorption frequencies for the key functional groups.

| Predicted IR Absorption Data for 1-Bromo-2-chloro-4-phenoxybenzene |

| Functional Group |

| Aromatic C-H |

| Aromatic C=C |

| C-O-C (Aryl Ether) |

| C-Cl |

| C-Br |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 1-Bromo-2-chloro-4-phenoxybenzene. When coupled with Gas Chromatography (GC-MS), it provides a powerful method for both separation and identification.

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected. A key feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Fragmentation of the molecular ion upon electron impact will generate a series of daughter ions, providing further structural information. Common fragmentation pathways for diaryl ethers include cleavage of the ether bond.

The table below outlines the predicted major ions in the mass spectrum.

| Predicted Mass Spectrometry Data for 1-Bromo-2-chloro-4-phenoxybenzene |

| m/z (mass-to-charge ratio) |

| [M]⁺, [M+2]⁺, [M+4]⁺ |

| Various fragment ions |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation of 1-Bromo-2-chloro-4-phenoxybenzene from reaction byproducts, starting materials, and other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like 1-Bromo-2-chloro-4-phenoxybenzene. For a compound of this nature, a reversed-phase HPLC method would be most suitable.

A typical reversed-phase HPLC setup would involve:

Stationary Phase: A non-polar column, such as a C18 or C8 bonded silica (B1680970) gel.

Mobile Phase: A polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water. The exact composition can be optimized to achieve the desired separation.

Detection: A UV detector set to a wavelength where the aromatic rings of the compound absorb strongly, likely in the range of 220-280 nm.

The retention time of 1-Bromo-2-chloro-4-phenoxybenzene will depend on the specific chromatographic conditions. Purity is assessed by the presence of a single major peak, with the area of any minor peaks representing impurities. While specific retention time data is not available, the table below provides a general framework for an HPLC method.

| General HPLC Parameters for the Analysis of 1-Bromo-2-chloro-4-phenoxybenzene |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Injection Volume |

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds such as 1-Bromo-2-chloro-4-phenoxybenzene. It is particularly useful for purity assessment and quantification.

A standard GC analysis would utilize:

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane.

Carrier Gas: An inert gas, typically helium or nitrogen.

Injector and Detector Temperatures: Maintained at a high enough temperature to ensure the compound remains in the gas phase without decomposition.

Oven Temperature Program: A temperature gradient is often employed to ensure good separation of components with different boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. For enhanced selectivity and identification, a Mass Spectrometer (MS) detector is used (GC-MS).

The retention time in GC is a characteristic property of the compound under specific conditions. The purity can be determined by the relative area of the main peak. The table below outlines typical GC parameters.

| General GC Parameters for the Analysis of 1-Bromo-2-chloro-4-phenoxybenzene |

| Parameter |

| Column |

| Carrier Gas |

| Injector Temperature |

| Detector Temperature |

| Oven Program |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for the routine analysis of 1-Bromo-2-chloro-4-phenoxybenzene are not extensively documented in publicly available literature, the principles of UPLC can be applied to develop a robust analytical method for its separation and quantification.

A hypothetical UPLC method for 1-Bromo-2-chloro-4-phenoxybenzene would likely employ a reversed-phase column, such as a C18 or C8, given the non-polar nature of the compound. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound from the column.

Hypothetical UPLC Method Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Gradient | 50% B to 95% B over 5 minutes |

Detection could be achieved using a Photodiode Array (PDA) detector, which would provide information on the compound's UV absorbance spectrum, or more definitively with a mass spectrometer (MS). UPLC coupled with mass spectrometry (UPLC-MS) would offer high selectivity and sensitivity, allowing for the accurate identification and quantification of 1-Bromo-2-chloro-4-phenoxybenzene, even in complex matrices. The mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the molecular ion of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.

To date, the crystal structure of 1-Bromo-2-chloro-4-phenoxybenzene has not been reported in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures. However, the analysis of structurally similar compounds can provide insights into the likely solid-state conformation and packing of 1-Bromo-2-chloro-4-phenoxybenzene.

Hypothetical Crystallographic Data for a Related Halogenated Phenoxybenzene:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

The determination of the crystal structure of 1-Bromo-2-chloro-4-phenoxybenzene would require obtaining a single crystal of suitable quality. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data would allow for the precise placement of each atom in the molecule, providing an unambiguous structural determination. This information would be invaluable for computational modeling, understanding its interactions with biological systems, and for quality control in its synthesis.

Vi. Theoretical and Computational Chemistry Studies on 1 Bromo 2 Chloro 4 Phenoxybenzene

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be the primary method for elucidating the electronic structure and fundamental properties of 1-bromo-2-chloro-4-phenoxybenzene. Such calculations would begin by determining the molecule's optimized ground-state geometry, predicting bond lengths, bond angles, and dihedral angles.

From this optimized structure, a wealth of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is a key indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The difference between these energies, the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap typically implies higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map. This map illustrates the distribution of charge across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For 1-bromo-2-chloro-4-phenoxybenzene, the electronegative bromine, chlorine, and oxygen atoms would be expected to create significant regions of negative potential.

A hypothetical data table based on calculations for similar aromatic compounds is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Calculated Molecular Properties of 1-Bromo-2-chloro-4-phenoxybenzene

| Property | Hypothetical Value | Unit | Significance |

| HOMO Energy | -6.8 | eV | Relates to ionization potential and electron donation |

| LUMO Energy | -0.5 | eV | Relates to electron affinity and electron acceptance |

| HOMO-LUMO Gap | 6.3 | eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 | Debye | Measures the overall polarity of the molecule |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for exploring the potential reaction pathways of 1-bromo-2-chloro-4-phenoxybenzene. By mapping the potential energy surface for a given reaction, researchers can identify the most energetically favorable mechanism, including the structures of any intermediates and the transition states that connect them.

For instance, in studying nucleophilic aromatic substitution (SNAr) reactions, computational models could predict whether substitution is more likely to occur at the bromine- or chlorine-bearing carbon. This would involve calculating the activation energies for the formation of the respective Meisenheimer complexes (the intermediates in SNAr reactions). The pathway with the lower activation energy would be the predicted favored route. These models can also incorporate solvent effects to provide a more realistic simulation of laboratory conditions.

Structure-Activity Relationship (SAR) Studies based on Electronic and Steric Parameters

Structure-Activity Relationship (SAR) studies are fundamental in fields like medicinal chemistry and toxicology for predicting the biological activity of a compound based on its molecular features. For 1-bromo-2-chloro-4-phenoxybenzene, a quantitative SAR (QSAR) model would aim to create a mathematical relationship between its structural descriptors and a measured biological effect.

Electronic parameters derived from quantum calculations (such as atomic charges and dipole moment) and steric parameters (like molecular volume and surface area) would serve as the numerical descriptors. By comparing these descriptors with those of a series of structurally related compounds with known activities, a predictive model could be built. Such a model could, for example, determine if increasing the electron-withdrawing strength at a specific position on the benzene (B151609) rings enhances or diminishes its activity, thereby guiding the design of new, more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations typically focus on a static, minimum-energy structure, molecules are inherently flexible. Molecular dynamics (MD) simulations provide a way to study this dynamic behavior. By simulating the movements of atoms over time, MD can explore the conformational landscape of 1-bromo-2-chloro-4-phenoxybenzene.

A key area of investigation would be the rotation around the ether linkage that connects the two aromatic rings. MD simulations can determine the preferred rotational angles (dihedrals) and the energy barriers to rotation, revealing the molecule's flexibility and the most stable conformations in a given environment (e.g., in water or a non-polar solvent). If the molecule were being studied for a potential role as a drug, MD simulations could also be used to model its interaction with a biological target, such as a protein's active site, providing insights into binding affinity and stability.

Vii. Applications of 1 Bromo 2 Chloro 4 Phenoxybenzene in Chemical Sciences and Materials Research

Utilization as a Building Block in Complex Organic Synthesis

No specific examples or research findings on the use of 1-Bromo-2-chloro-4-phenoxybenzene as a building block in complex organic synthesis were found in the searched literature.

Role as an Intermediate in the Preparation of Specialty Chemicals

There is no available information detailing the role of 1-Bromo-2-chloro-4-phenoxybenzene as an intermediate in the manufacturing of specialty chemicals.

Applications in Material Science and Polymer Chemistry

No data could be retrieved regarding the application of 1-Bromo-2-chloro-4-phenoxybenzene in material science or polymer chemistry.

Development of New Polymeric Materials and Composites

Specific research on the use of 1-Bromo-2-chloro-4-phenoxybenzene for the development of new polymeric materials or composites is not documented in the available sources.

Use as an Analytical Standard in Environmental and Chemical Analysis

There is no indication in the searched databases that 1-Bromo-2-chloro-4-phenoxybenzene is used as an analytical standard.

Photocatalytic Applications in Organic Transformations

No studies on the photocatalytic applications of 1-Bromo-2-chloro-4-phenoxybenzene in organic transformations were identified.

Viii. Research Gaps and Future Directions in the Study of 1 Bromo 2 Chloro 4 Phenoxybenzene

Development of Novel and Sustainable Synthetic Routes

The primary method for synthesizing diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. acs.orgrsc.orgwikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions with improved yields. organic-chemistry.orgacs.org An alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has also been adapted for C-O bond formation. rsc.org

While these methods are established for diaryl ether synthesis in general, specific, optimized, and sustainable routes for 1-Bromo-2-chloro-4-phenoxybenzene are not documented. Traditional methods often require high temperatures and stoichiometric amounts of copper, which can lead to environmental concerns. rsc.orggoogle.com Future research should focus on developing greener synthetic pathways.

Key Research Objectives:

Catalyst Development: Investigating highly active and reusable catalysts, potentially based on earth-abundant metals, to replace traditional copper and palladium systems.

Green Solvents: Exploring the use of biodegradable or ionic liquids as reaction media to replace volatile organic solvents. jetir.org

Energy Efficiency: Developing synthetic protocols that utilize microwave irradiation or mechanochemical methods (ball milling) to reduce reaction times and energy consumption. jetir.orgbibliotekanauki.pl

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, minimizing waste.

| Synthetic Method | Typical Conditions | Advantages | Areas for Future Research |

|---|---|---|---|

| Traditional Ullmann Condensation | Aryl halide, phenol, stoichiometric copper, high temperature (>150°C) | Well-established, readily available reagents. tandfonline.comgoogle.com | Reducing catalyst loading, lowering temperature, improving product purification. |

| Modern Ullmann-Type Coupling | Aryl bromide, phenol, catalytic Cu(I) source, ligand (e.g., diols, oximes), base (e.g., Cs₂CO₃), milder temperatures. acs.orgorganic-chemistry.orgacs.org | Higher yields, milder conditions, broader substrate scope. acs.org | Development of cheaper, more efficient ligands; application to the specific target molecule. |

| Buchwald-Hartwig C-O Coupling | Aryl halide, phenol, palladium catalyst, phosphine (B1218219) ligand, base. rsc.org | High functional group tolerance, generally high yields. | Adapting for large-scale production, catalyst cost-reduction. |

| Green Synthetic Approaches | Microwave-assisted, solvent-free, or mechanochemical reactions. jetir.org | Reduced energy consumption, minimal solvent waste, potentially faster reactions. jetir.org | Systematic investigation of these techniques for diaryl ether synthesis. |

Elucidation of Complex Environmental Degradation Pathways

Halogenated aromatic compounds can persist in the environment, and their degradation pathways are of significant interest. For compounds structurally related to 1-Bromo-2-chloro-4-phenoxybenzene, such as brominated flame retardants (BFRs) and polychlorinated biphenyls (PCBs), several degradation mechanisms have been identified, including photodegradation and microbial degradation. e3s-conferences.orgnih.govwur.nl

There is currently no data on the environmental fate of 1-Bromo-2-chloro-4-phenoxybenzene. Research is needed to understand how this compound behaves in soil and water systems and the potential for it to break down into other, potentially harmful, substances.

Potential Degradation Pathways to Investigate:

Photodegradation: Exposure to sunlight can cause the cleavage of carbon-halogen bonds. Studies on other brominated compounds show that reductive debromination is a primary photodegradation pathway. e3s-conferences.orge3s-conferences.orgmdpi.com The relative lability of the C-Br versus the C-Cl bond would be a key point of investigation.

Microbial Degradation: Microorganisms can degrade halogenated aromatics through several enzymatic processes. nih.gov These include:

Reductive Dehalogenation: The replacement of a halogen with a hydrogen atom, which often occurs under anaerobic conditions. nih.govnih.gov

Oxidative Dehalogenation: The incorporation of oxygen atoms into the aromatic ring, leading to ring cleavage. nih.govresearchgate.net

Hydrolytic Dehalogenation: The replacement of a halogen with a hydroxyl group from water. wur.nlnih.gov

Mechanochemical Degradation: Studies on 4-bromochlorobenzene have shown that mechanical grinding with reagents like CaO can lead to complete dehalogenation. bibliotekanauki.pl This process involves the breaking of the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to cleavage. bibliotekanauki.pl

Future work should involve laboratory simulations to identify degradation products using techniques like GC-MS and to determine the kinetics of these processes under various environmental conditions.

Advanced Mechanistic Studies of Chemical Transformations

A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic processes and predicting degradation pathways. For the synthesis of 1-Bromo-2-chloro-4-phenoxybenzene via Ullmann or Buchwald-Hartwig couplings, the catalytic cycles are generally understood but can be influenced by subtle electronic and steric factors of the specific substrates. rsc.org

Similarly, the mechanisms of environmental degradation are inferred from related compounds but not confirmed for this molecule. For instance, photodegradation can be influenced by the solvent and may involve complex electron transfer processes. mdpi.com Mechanochemical destruction involves the formation of radical intermediates and polymerization products. bibliotekanauki.pl

Key Areas for Mechanistic Investigation:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the reactivity of the C-Br versus C-Cl bonds in various chemical transformations. mdpi.com

Kinetic Studies: Performing detailed kinetic analysis of both synthetic and degradation reactions to determine rate laws and activation parameters, which can provide insight into the rate-determining steps.

Spectroscopic Analysis: Employing in-situ spectroscopic techniques (e.g., FT-IR, Raman) to identify and characterize transient intermediates formed during chemical reactions. bibliotekanauki.pl

Exploration of Undiscovered Chemical and Material Applications

The application of 1-Bromo-2-chloro-4-phenoxybenzene has not been explored. Its structure, featuring a diaryl ether backbone and two different halogen atoms, suggests potential as a versatile chemical intermediate. Diaryl ethers are important structural motifs in pharmaceuticals, agrochemicals, and high-performance polymers. wikipedia.orgorganic-chemistry.orggoogle.com Related bromo-chloro-benzene derivatives serve as key intermediates in the synthesis of important drugs, such as Dapagliflozin. google.comguidechem.com

The presence of bromine and chlorine atoms provides two distinct reactive sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), nucleophilic substitution, or metallation. This dual reactivity could be exploited to build complex molecular architectures.

Potential Future Applications to Explore:

Pharmaceutical and Agrochemical Synthesis: Using 1-Bromo-2-chloro-4-phenoxybenzene as a scaffold to synthesize novel bioactive molecules. The lipophilic diaryl ether core combined with reactive handles could be advantageous in drug design.

Flame Retardants: Given its bromine content, its potential as a reactive or additive flame retardant for polymers could be investigated, although the environmental impact would need careful consideration.

Functional Materials: Serving as a monomer or building block for high-performance polymers, such as poly(arylene ether)s, which are known for their thermal stability. The halogen atoms could be used for subsequent polymer modification or cross-linking.

Q & A

Q. What are the established synthetic routes for 1-bromo-2-chloro-4-phenoxybenzene, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and phenoxy-group substitution. A common method is the Ullmann coupling of 1-bromo-2-chlorobenzene with phenol derivatives under copper catalysis, followed by bromination using N-bromosuccinimide (NBS) . Key factors affecting yield include:

- Temperature : Optimal coupling occurs at 120–140°C; higher temperatures promote byproduct formation.

- Catalyst load : Excess CuI (>10 mol%) reduces purity due to copper residue.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification.

Q. How can researchers characterize the purity and structural integrity of 1-bromo-2-chloro-4-phenoxybenzene?

Combine spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, phenoxy-group coupling constants J = 8–10 Hz) .

- GC-MS : Monitor halogenated byproducts (e.g., dibromo derivatives with m/z > 300).

- Melting point : Pure samples melt sharply at 63–66°C; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for 1-bromo-2-chloro-4-phenoxybenzene be resolved?

Discrepancies often arise from polymorphism or solvent inclusion. For example:

Q. Resolution workflow :

Recrystallize from different solvents (hexane vs. ethanol).

Compare experimental XRD data with computational models (e.g., DFT-optimized geometries).

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving 1-bromo-2-chloro-4-phenoxybenzene?

The bromine atom is more reactive than chlorine in cross-coupling. To achieve selective coupling:

Q. Example optimization results :

| Ligand | Conversion (%) | Selectivity (Br:Cl) | Reference |

|---|---|---|---|

| P(t-Bu)₃ | 92 | 98:2 | |

| XPhos | 88 | 95:5 |

Q. How do electronic effects of the phenoxy group influence the reactivity of 1-bromo-2-chloro-4-phenoxybenzene in nucleophilic substitution?

The electron-donating phenoxy group activates the para-position for nucleophilic attack. Key observations:

Q. What analytical challenges arise in quantifying trace degradation products of 1-bromo-2-chloro-4-phenoxybenzene?

Degradation (e.g., hydrolytic dehalogenation) generates polar byproducts that co-elute in standard HPLC methods. Solutions include:

Q. How can computational chemistry predict the bioactivity of 1-bromo-2-chloro-4-phenoxybenzene derivatives?

- Molecular docking (AutoDock Vina) identifies potential binding to antimicrobial targets (e.g., E. coli FabH enzyme, docking score = -8.2 kcal/mol) .

- QSAR models correlate logP values (>3.5) with enhanced membrane permeability but reduced solubility .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.